(1S,2S)-2-(tert-butylsulfanyl)cyclohexan-1-ol
Overview
Description
(1S,2S)-2-(tert-Butylsulfanyl)cyclohexan-1-ol is a chiral organic compound featuring a cyclohexanol core with a tert-butylsulfanyl group attached to the second carbon atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with cyclohexanone as the starting material.
Chiral Resolution: The chiral centers are introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.
Sulfanyl Group Introduction: The tert-butylsulfanyl group is introduced through a nucleophilic substitution reaction, often using tert-butylthiol under acidic conditions.
Reduction: The ketone group is reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
Flow Chemistry: Flow microreactors can be employed for the efficient and sustainable synthesis of this compound.
Large-Scale Synthesis: Industrial-scale production may involve continuous flow processes to ensure consistency and high yield.
Types of Reactions:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents like chromium trioxide or Dess-Martin periodinane.
Reduction: The compound can undergo further reduction reactions, such as converting the ketone to an alcohol.
Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, Dess-Martin periodinane, and other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.
Substitution: Various nucleophiles and acidic or basic conditions depending on the desired substitution.
Major Products Formed:
Oxidation Products: Cyclohexanone derivatives.
Reduction Products: Other reduced forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the sulfanyl group.
Scientific Research Applications
(1S,2S)-2-(tert-Butylsulfanyl)cyclohexan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2S)-2-(tert-Butylsulfanyl)cyclohexan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
(1R,2R)-2-(tert-Butylsulfanyl)cyclohexan-1-ol: The enantiomer with opposite stereochemistry.
2-(tert-Butylsulfanyl)cyclohexanol: The racemic mixture of both enantiomers.
Cyclohexanol derivatives: Other cyclohexanol compounds with different substituents.
Uniqueness:
The presence of the tert-butylsulfanyl group provides unique steric and electronic properties compared to other cyclohexanol derivatives.
The chiral nature of the compound allows for specific interactions in biological systems, making it distinct from its racemic or non-chiral counterparts.
This comprehensive overview highlights the significance of (1S,2S)-2-(tert-Butylsulfanyl)cyclohexan-1-ol in various scientific and industrial applications
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Properties
IUPAC Name |
(1S,2S)-2-tert-butylsulfanylcyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OS/c1-10(2,3)12-9-7-5-4-6-8(9)11/h8-9,11H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOLMZDGCOTUJD-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)S[C@H]1CCCC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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